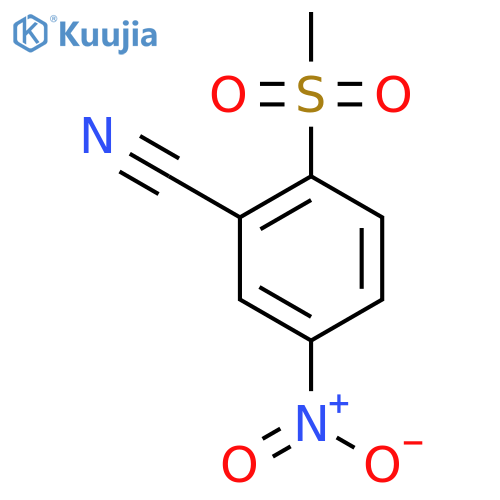Cas no 180297-57-8 (2-Methanesulfonyl-5-nitrobenzonitrile)

180297-57-8 structure
商品名:2-Methanesulfonyl-5-nitrobenzonitrile
CAS番号:180297-57-8
MF:C8H6N2O4S
メガワット:226.209240436554
CID:3047587
2-Methanesulfonyl-5-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Methanesulfonyl-5-nitrobenzonitrile
- 2-methylsulfonyl-5-nitrobenzonitrile
-
- インチ: 1S/C8H6N2O4S/c1-15(13,14)8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3
- InChIKey: OTEUADHWTAXVNH-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(=CC=1C#N)[N+](=O)[O-])(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 397
- トポロジー分子極性表面積: 112
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-Methanesulfonyl-5-nitrobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI39648-1g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AI39648-5g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 5g |
$271.00 | 2024-04-20 | |
| Crysdot LLC | CD12130814-10g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 95+% | 10g |
$361 | 2024-07-24 | |
| 1PlusChem | 1P00I0HS-1g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 1g |
$81.00 | 2025-02-28 | |
| A2B Chem LLC | AI39648-25g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 25g |
$749.00 | 2024-04-20 | |
| Crysdot LLC | CD12130814-25g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 95+% | 25g |
$640 | 2024-07-24 | |
| 1PlusChem | 1P00I0HS-25g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 25g |
$985.00 | 2025-02-28 | |
| 1PlusChem | 1P00I0HS-5g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 5g |
$356.00 | 2025-02-28 |
2-Methanesulfonyl-5-nitrobenzonitrile 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
180297-57-8 (2-Methanesulfonyl-5-nitrobenzonitrile) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 13769-43-2(potassium metavanadate)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
